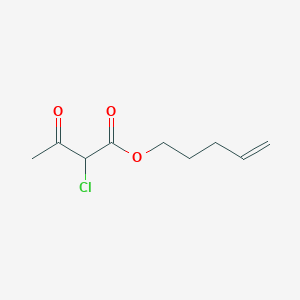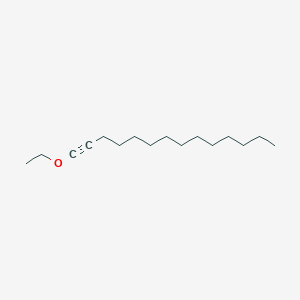
(9H-Fluoren-1-yl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-1-yl)(trimethyl)stannane is a chemical compound with the molecular formula C16H18Sn It is a derivative of fluorene, where a trimethylstannyl group is attached to the 1-position of the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-1-yl)(trimethyl)stannane typically involves the reaction of 9H-fluorene with trimethyltin chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an aprotic solvent like tetrahydrofuran (THF). The general reaction scheme is as follows:
9H-fluorene+Me3SnCl→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-1-yl)(trimethyl)stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromine, chlorine) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and aryl or vinyl halides.
Major Products Formed
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone derivatives.
Coupling: Biaryl or vinyl-fluorene compounds.
Applications De Recherche Scientifique
(9H-Fluoren-1-yl)(trimethyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It serves as a reagent in catalytic processes, particularly in Stille coupling reactions, which are important in the formation of carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-1-yl)(trimethyl)stannane in chemical reactions involves the activation of the trimethylstannyl group. In substitution reactions, the trimethylstannyl group acts as a leaving group, allowing the introduction of other functional groups. In coupling reactions, the palladium catalyst facilitates the transfer of the aryl or vinyl group to the fluorene ring, forming a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-1-yl)(trimethyl)silane: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
(9H-Fluoren-1-yl)(trimethyl)germane: Contains a trimethylgermyl group.
(9H-Fluoren-1-yl)(trimethyl)lead: Contains a trimethylplumbyl group.
Uniqueness
(9H-Fluoren-1-yl)(trimethyl)stannane is unique due to the presence of the tin atom, which imparts different reactivity and properties compared to its silicon, germanium, and lead analogs. The tin atom’s larger size and different electronic properties influence the compound’s behavior in chemical reactions, making it particularly useful in specific synthetic applications.
Propriétés
Numéro CAS |
61347-37-3 |
|---|---|
Formule moléculaire |
C16H18Sn |
Poids moléculaire |
329.0 g/mol |
Nom IUPAC |
9H-fluoren-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C13H9.3CH3.Sn/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;;;;/h1-5,7-8H,9H2;3*1H3; |
Clé InChI |
FHMHGOXUIBGMPQ-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC=CC2=C1CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



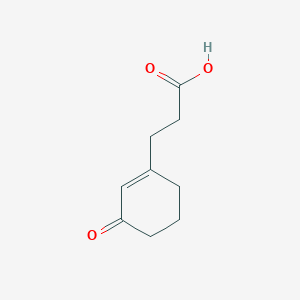
methyl}oxophosphanium](/img/structure/B14586250.png)
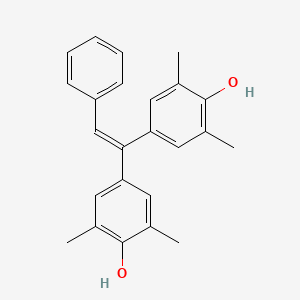

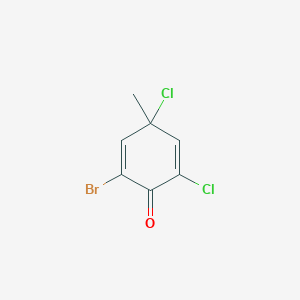
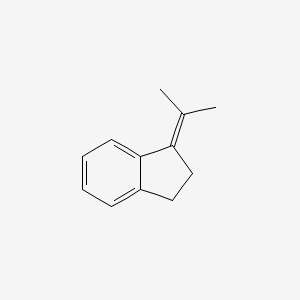

![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
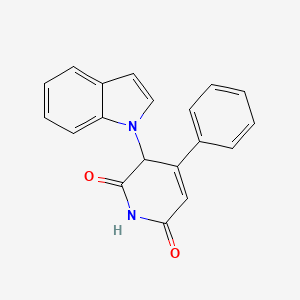
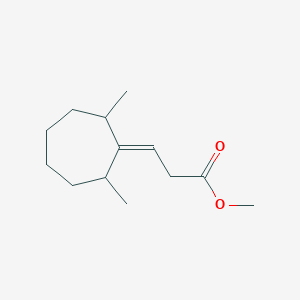
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
